Cas no 1706455-97-1 (1-ethylpyrrolidine-2-carbaldehyde)

1-ethylpyrrolidine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-Ethyl-pyrrolidine-2-carbaldehyde
- 1-ethylpyrrolidine-2-carbaldehyde
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- インチ: 1S/C7H13NO/c1-2-8-5-3-4-7(8)6-9/h6-7H,2-5H2,1H3
- InChIKey: JZTDQNCGEQOQLX-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCCC1C=O
計算された属性
- せいみつぶんしりょう: 127.099714038g/mol
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-ethylpyrrolidine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-250mg |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 250mg |
¥1794.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-5g |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 5g |
¥13443.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-100.0mg |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 100.0mg |
¥1122.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-1.0g |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 1.0g |
¥4481.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-10G |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 10g |
¥ 22,407.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-500MG |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 500MG |
¥ 2,989.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-100MG |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 100MG |
¥ 1,122.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-1G |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 1g |
¥ 4,481.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-5G |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 5g |
¥ 13,444.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-1g |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 1g |
¥4481.0 | 2024-04-23 |
1-ethylpyrrolidine-2-carbaldehyde 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
1-ethylpyrrolidine-2-carbaldehydeに関する追加情報
Introduction to 1-ethylpyrrolidine-2-carbaldehyde (CAS No. 1706455-97-1)
1-ethylpyrrolidine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1706455-97-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyrrolidine class of heterocyclic molecules, characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The presence of an aldehyde functional group at the 2-position and an ethyl substituent at the 1-position imparts unique reactivity and makes it a valuable building block for the synthesis of more complex molecules.
The aldehyde group in 1-ethylpyrrolidine-2-carbaldehyde is highly reactive, enabling various functionalization strategies such as condensation reactions, reduction to alcohols, or oxidation to carboxylic acids. These properties make it a versatile precursor in medicinal chemistry, particularly for the development of bioactive molecules. The ethylpyrrolidine core offers a favorable scaffold for drug design due to its ability to mimic natural product structures and interact with biological targets in a predictable manner.
In recent years, 1-ethylpyrrolidine-2-carbaldehyde has garnered attention in the synthesis of pharmacologically relevant compounds. Its structural motif is frequently incorporated into molecules targeting neurological disorders, infectious diseases, and inflammatory conditions. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways, highlighting its utility in therapeutic applications.
One notable area of research involves the use of 1-ethylpyrrolidine-2-carbaldehyde in the development of small-molecule probes for biochemical studies. The aldehyde functionality allows for easy conjugation with biomolecules such as peptides or proteins, facilitating the creation of tools for enzyme inhibition studies or protein-protein interaction assays. These probes are essential for elucidating molecular mechanisms underlying various diseases and for identifying novel drug targets.
The synthesis of 1-ethylpyrrolidine-2-carbaldehyde typically involves multi-step organic transformations starting from readily available pyrrolidine derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and cross-coupling reactions, have been optimized to enhance yield and purity. Recent advances in flow chemistry have also enabled scalable production of this compound, making it more accessible for industrial applications.
From a medicinal chemistry perspective, the ethylpyrrolidine scaffold offers several advantages over other heterocyclic systems. Its rigid yet flexible structure allows for fine-tuning of physicochemical properties such as solubility and metabolic stability. Additionally, computational modeling studies suggest that this motif can effectively engage with biological receptors through hydrogen bonding and hydrophobic interactions.
Current research is exploring novel derivatives of 1-ethylpyrrolidine-2-carbaldehyde with enhanced pharmacological activity. By modifying substituents at various positions on the pyrrolidine ring, chemists aim to develop compounds with improved selectivity and reduced side effects. For example, analogs featuring halogenated or sulfonated groups have shown promise in preclinical trials as potential treatments for cancer and autoimmune diseases.
The role of 1-ethylpyrrolidine-2-carbaldehyde in drug discovery extends beyond its use as a direct therapeutic agent. It serves as a key intermediate in the production of libraries of compounds for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds that can be further optimized through structure-based drug design approaches.
In conclusion, 1-ethylpyrrolidine-2-carbaldehyde (CAS No. 1706455-97-1) represents a crucial intermediate in modern synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it indispensable for constructing bioactive molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and pharmacological insights, this compound will undoubtedly remain a cornerstone in drug development efforts.
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